physical properties of 6-Bromo-4-allyl-2-methoxyphenol
physical properties of 6-Bromo-4-allyl-2-methoxyphenol
An In-depth Technical Guide to the Physical Properties of 6-Bromo-4-allyl-2-methoxyphenol
Introduction
6-Bromo-4-allyl-2-methoxyphenol, also known as 6-bromoeugenol, is a brominated derivative of the naturally occurring phenylpropanoid, eugenol. The introduction of a bromine atom to the aromatic ring of eugenol significantly modifies its electronic and steric properties, which in turn influences its physical characteristics and potential applications in fields such as medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core , intended for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available literature data and established analytical methodologies, designed to serve as a practical resource for the handling, characterization, and application of this compound.
Molecular Structure and Basic Properties
The foundational physical properties of a molecule are dictated by its structure. 6-Bromo-4-allyl-2-methoxyphenol possesses a guaiacol (2-methoxyphenol) core, substituted with an allyl group at position 4 and a bromine atom at position 6.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.1 g/mol | [1][2] |
| CAS Number | 5746-37-2 | [1][3] |
| Appearance | Likely a white or off-white crystalline solid | [4] |
Thermal Properties
The thermal behavior of a compound is critical for its purification, storage, and application in various chemical processes.
Melting Point
The melting point is a fundamental property that provides an indication of the purity of a crystalline solid.
Experimental Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
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Sample Preparation: A small amount of the crystalline 6-Bromo-4-allyl-2-methoxyphenol (1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
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Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).
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Thermal Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
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Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram.
Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a solid compound, the boiling point is typically reported at reduced pressure to prevent decomposition.
Note: The boiling point for 6-Bromo-4-allyl-2-methoxyphenol is not available in the searched databases and is likely to be determined under vacuum due to the potential for decomposition at atmospheric pressure.[2]
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation.
Qualitative Solubility Assessment
A preliminary assessment of solubility in various solvents is essential for purification and analytical sample preparation.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The presence of the large, nonpolar aromatic ring and the bromine atom is expected to dominate over the polar hydroxyl and methoxy groups. |
| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to hydrogen bonding with the phenolic hydroxyl group. |
| Dichloromethane, Chloroform | Soluble | Good solubility is expected in chlorinated solvents due to the overall nonpolar character of the molecule. |
| Hexane | Sparingly soluble to insoluble | The polarity of the hydroxyl and methoxy groups will likely limit solubility in nonpolar aliphatic solvents. |
Experimental Protocol: Qualitative Solubility Determination
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To approximately 1 mL of the test solvent in a vial, add a small, accurately weighed amount (e.g., 1 mg) of 6-Bromo-4-allyl-2-methoxyphenol.
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Agitate the mixture at a constant temperature (e.g., 25 °C).
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Visually observe for complete dissolution.
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If the compound dissolves, incrementally add more solute until saturation is reached to estimate the approximate solubility.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule, enabling its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.
Note: The following are predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS). Actual experimental values should be obtained from the primary literature.
¹H NMR (Proton NMR)
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Phenolic -OH: A broad singlet, typically in the range of 5.0-6.0 ppm.
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Aromatic protons: Two singlets or doublets in the aromatic region (6.5-7.5 ppm).
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Allyl group protons:
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-CH₂-: A doublet around 3.3 ppm.
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=CH-: A multiplet around 5.9-6.1 ppm.
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=CH₂: Two doublets of doublets around 5.0-5.2 ppm.
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Methoxy -OCH₃: A sharp singlet around 3.8 ppm.
¹³C NMR (Carbon NMR)
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Aromatic carbons: Signals in the range of 110-150 ppm.
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Allyl group carbons:
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-CH₂-: ~40 ppm.
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=CH-: ~137 ppm.
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=CH₂: ~115 ppm.
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Methoxy -OCH₃: ~56 ppm.
Experimental Protocol: NMR Sample Preparation
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Dissolve 5-10 mg of 6-Bromo-4-allyl-2-methoxyphenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Transfer the solution to a 5 mm NMR tube.
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Acquire the spectrum on a calibrated NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200-3600 | Broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |
| C=C stretch (alkene) | 1640-1680 | Medium |
| C-O stretch (ether) | 1200-1300 | Strong |
| C-Br stretch | 500-600 | Medium-Strong |
Experimental Protocol: IR Spectrum Acquisition (ATR-FTIR)
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Ensure the ATR crystal is clean.
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Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure to ensure good contact between the sample and the crystal.
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Acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum
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Molecular Ion (M⁺): A prominent peak at m/z 242 and 244 in an approximate 1:1 ratio, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
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Major Fragments: Loss of the allyl group (M - 41), loss of a methyl group from the methoxy ether (M - 15), and other characteristic fragments.
Experimental Protocol: GC-MS Analysis
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Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).
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Injection: Inject the sample into a gas chromatograph equipped with a suitable capillary column.
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Ionization: Use electron ionization (EI) at 70 eV.
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Detection: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Visualizations
Experimental Workflow for Purity and Identity Confirmation
Caption: Workflow for the synthesis, purification, and analytical characterization of 6-Bromo-4-allyl-2-methoxyphenol.
Conclusion
This technical guide has outlined the key and the standard methodologies for their determination. While some specific experimental values are not widely available in public databases, this guide provides the necessary framework for researchers to characterize this compound in their own laboratories. The synthesis and characterization data reported in the primary scientific literature, particularly the work by Schwartz and coworkers in the Journal of the American Chemical Society, should be consulted for definitive experimental values.[3] A thorough understanding of these physical properties is essential for the effective utilization of 6-Bromo-4-allyl-2-methoxyphenol in research and development.
References
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4-allyl-2-bromo-6-methoxyphenol. Chemical Synthesis Database. [Link]
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Antioxidant activity and kinetics studies of eugenol and 6-bromoeugenol. PubMed. [Link]
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Synthesis, characterization and antimicrobial activity of 6-bromo-4-methoxy-4-(substituted phenyl) iminoflavone. Journal of Chemical and Pharmaceutical Research. [Link]
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New Natural Eugenol Derivatives as Antiproliferative Agents: Synthesis, Biological Evaluation, and Computational Studies. PMC. [Link]
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View of STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF EUGENOL AND 6-BROMOEUGENOL USING DFT CALCULATIONS. IK Press. [Link]
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Synthesis of Bromo Eugenol Derivatives with Molecular Bromine. ResearchGate. [Link]
